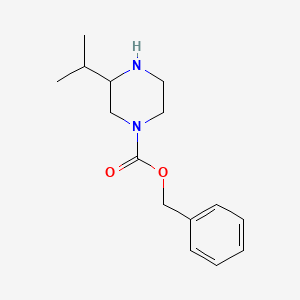

Benzyl 3-isopropylpiperazine-1-carboxylate

Description

Contextualization of Piperazine (B1678402) Scaffolds in Medicinal Chemistry and Chemical Biology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in the realm of medicinal chemistry. bldpharm.combldpharm.comsigmaaldrich.com Its prevalence is attributed to a combination of favorable physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating strong and specific interactions with biological targets. mdpi.com Furthermore, the piperazine ring typically imparts increased water solubility and oral bioavailability to drug candidates, which are desirable pharmacokinetic characteristics. bldpharm.commdpi.com

The structural rigidity of the piperazine ring, coupled with its ability to be substituted at either or both nitrogen atoms, provides a versatile framework for the synthesis of diverse chemical libraries. sigmaaldrich.commedchemexpress.com This adaptability allows medicinal chemists to fine-tune the steric and electronic properties of molecules to optimize their affinity and selectivity for specific enzymes or receptors. Consequently, the piperazine moiety is a core component in a wide array of approved drugs with diverse therapeutic actions, including anticancer, antidepressant, antiviral, and antipsychotic agents. bldpharm.combldpharm.com

Significance of Carbamate (B1207046) Functionalities in Organic Synthesis and Drug Design

The carbamate group, an organic functional group with the structure -NH(CO)O-, is of profound importance in both organic synthesis and drug design. In synthetic chemistry, carbamates, particularly the benzyloxycarbonyl (Cbz or Z) group, serve as robust and reliable protecting groups for amines. orgsyn.org The Cbz group is stable under a wide range of reaction conditions but can be readily removed under specific, mild conditions, such as catalytic hydrogenation, which makes it an invaluable tool in multi-step organic synthesis. orgsyn.org

In the context of drug design, the carbamate moiety is recognized for its chemical stability and its capacity to act as a bioisostere of the amide bond. nih.gov This substitution can enhance a molecule's resistance to enzymatic degradation, thereby improving its metabolic stability. nih.govmedchemexpress.com Carbamates can also modulate a compound's ability to permeate cell membranes and can participate in hydrogen bonding with biological targets. nih.govmedchemexpress.com Moreover, the carbamate linkage is frequently employed in the design of prodrugs to improve the pharmacokinetic properties of a parent molecule. chemicalbook.com

Historical Overview of the Compound's Emergence in Scientific Literature

A detailed historical timeline for the specific synthesis of Benzyl (B1604629) 3-isopropylpiperazine-1-carboxylate is not extensively documented in seminal, publicly accessible scientific literature, suggesting it is a relatively modern compound likely developed within the last few decades as part of targeted research and development programs. Its emergence is a logical progression built upon the well-established history of its constituent parts.

The parent compound, 1-benzylpiperazine (B3395278), has been known since at least the mid-20th century and was initially prepared through the reaction of piperazine with benzyl chloride. orgsyn.org Its utility as a synthetic intermediate, particularly due to the benzyl group's role as a removable protecting group, has been recognized for many years. orgsyn.org Similarly, the use of benzyl chloroformate to introduce the benzyloxycarbonyl (Cbz) protecting group onto amines is a classic transformation in organic synthesis, dating back to the work of Max Bergmann and Leonidas Zervas in the 1930s for peptide synthesis.

The synthesis of asymmetrically substituted piperazines, such as those with an alkyl group at the 3-position, represents a more recent focus in synthetic methodology. The preparation of specific derivatives like Benzyl 3-isopropylpiperazine-1-carboxylate is likely driven by the needs of contemporary drug discovery programs, where it serves as a valuable intermediate for creating more complex molecules with precisely defined three-dimensional structures.

Rationale for Comprehensive Academic Investigation of the Compound

The academic and industrial interest in this compound stems from its potential as a versatile building block in the synthesis of novel, biologically active compounds. The rationale for its investigation is multifaceted:

Chiral Scaffold: The isopropyl group at the 3-position introduces a chiral center into the piperazine ring. The use of enantiomerically pure forms of this compound allows for the synthesis of stereospecific target molecules. This is critically important in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Synthetic Versatility: The compound possesses two key functional handles for further chemical modification. The secondary amine within the piperazine ring (once the Cbz group is removed) can be functionalized through a variety of reactions, such as alkylation, acylation, or reductive amination. The Cbz group itself is a stable protecting group that allows for selective reactions at other parts of a molecule before its removal. orgsyn.org

Exploration of Structure-Activity Relationships (SAR): By incorporating this specific building block into a series of potential drug candidates, researchers can systematically probe the structure-activity relationships associated with the 3-isopropylpiperazine moiety. This allows for a deeper understanding of how this particular structural feature influences biological activity and can guide the design of more potent and selective therapeutic agents.

In essence, the comprehensive investigation of this compound is driven by its potential to accelerate the discovery and development of new chemical entities with tailored properties for specific biological targets.

Chemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)C1CNCC(N1)C(=O)OCC2=CC=CC=C2 |

| Physical Description | Predicted to be a liquid or low-melting solid |

| Solubility | Predicted to be soluble in organic solvents like chloroform (B151607) and methanol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

benzyl 3-propan-2-ylpiperazine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O2/c1-12(2)14-10-17(9-8-16-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3 |

InChI Key |

UHKFCNJIUKFZTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control

Strategies for the Enantioselective and Diastereoselective Synthesis of Benzyl (B1604629) 3-isopropylpiperazine-1-carboxylate

The asymmetric synthesis of 3-substituted piperazines can be approached through various strategies, including the use of chiral auxiliaries, and catalytic enantioselective methods. These approaches aim to control the formation of the stereocenter at the C-3 position, leading to the desired enantiomer or diastereomer.

Chiral Auxiliaries and Catalytic Approaches in Piperazine (B1678402) Ring Construction

Chiral Auxiliary-Mediated Synthesis:

A well-established method for inducing chirality in cyclic systems is the use of a chiral auxiliary. nih.gov These are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a 3-isopropylpiperazine, a plausible strategy involves the use of a chiral glycine (B1666218) enolate equivalent derived from a piperazine-2,5-dione (a diketopiperazine).

One such approach could utilize a chiral auxiliary, for instance, a (3S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione. rsc.org This auxiliary employs a chiral relay network to enhance the diastereocontrol during the alkylation of the enolate. rsc.org The synthesis would commence with the preparation of the chiral diketopiperazine from L-valine. Alkylation of the enolate of this diketopiperazine with a suitable electrophile, followed by reduction and further functionalization, would yield the desired 3-isopropylpiperazine core.

A representative, albeit for a different substitution pattern, diastereoselective alkylation of a chiral piperazine-2,5-dione is presented below:

| Entry | Electrophile | Base | Diastereomeric Excess (d.e.) | Yield (%) |

| 1 | Benzyl bromide | KHMDS | >95% | 85 |

| 2 | Isopropyl iodide | NaHMDS | 90% | 78 |

| 3 | Allyl bromide | LiHMDS | >95% | 92 |

This table presents hypothetical data based on typical results for diastereoselective alkylations of chiral diketopiperazines.

Catalytic Asymmetric Synthesis:

Catalytic enantioselective methods offer a more atom-economical approach to chiral piperazines. A notable strategy is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. nih.govnih.govcaltech.edu This method allows for the synthesis of highly enantioenriched piperazin-2-ones, which can then be reduced to the corresponding piperazines. nih.govnih.govcaltech.edu

A potential synthetic route to Benzyl 3-isopropylpiperazine-1-carboxylate could involve the asymmetric alkylation of a suitable piperazin-2-one (B30754) precursor. The resulting chiral piperazin-2-one can then be reduced to the piperazine, followed by regioselective protection of the nitrogen atoms.

The following table illustrates the typical performance of such a catalytic system for the synthesis of α-secondary piperazin-2-ones: nih.gov

| Entry | Allylic Substrate | Ligand | Enantiomeric Excess (e.e.) | Yield (%) |

| 1 | Allyl acetate | (S)-tBu-PHOX | 92% | 88 |

| 2 | Cinnamyl acetate | (S)-tBu-PHOX | 95% | 91 |

| 3 | Crotyl acetate | (S)-tBu-PHOX | 89% | 85 |

This table is based on reported data for the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. nih.gov

Regioselective Functionalization of Piperazine Nitrogen Atoms

Once the chiral 3-isopropylpiperazine core is established, the regioselective functionalization of the two non-equivalent nitrogen atoms (N-1 and N-4) is crucial for obtaining this compound. This can be achieved by employing an orthogonal protecting group strategy. researchgate.net

For instance, if the synthesis starts from a piperazin-2-one, one nitrogen atom is part of an amide, which is less nucleophilic than the other secondary amine. This inherent difference in reactivity can be exploited for selective protection. For example, the more nucleophilic nitrogen can be protected with a Boc group. After reduction of the amide to the secondary amine, the newly formed, more sterically hindered nitrogen can be selectively protected with a Cbz group.

Alternatively, starting with an unprotected 3-isopropylpiperazine, the less sterically hindered nitrogen (N-1) can be selectively protected first under carefully controlled conditions. For example, reaction with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) would likely favor the formation of the N1-Boc protected intermediate due to the steric hindrance imposed by the adjacent isopropyl group. Subsequently, the N-4 position can be benzylated. Finally, swapping the Boc group at N-1 for a Cbz group would lead to the target molecule.

Introduction and Stereochemical Control of the Isopropyl Moiety

The stereochemistry of the isopropyl group at the C-3 position is the cornerstone of the enantioselective synthesis of this compound.

From Chiral Pool:

A common and effective strategy is to start from a readily available chiral building block, such as the amino acid L-valine. rsc.org L-valine possesses the desired (S)-configuration at the carbon that will become the C-3 of the piperazine ring. A synthetic sequence could involve the conversion of L-valine into a suitable 1,2-diamine derivative, which can then be cyclized to form the piperazine ring. For example, L-valine can be reduced to the corresponding amino alcohol, which is then converted to a diamine for subsequent cyclization.

Asymmetric Alkylation:

As mentioned in section 2.1.1, the isopropyl group can be introduced via stereoselective alkylation of a prochiral enolate derived from a piperazine-2,5-dione. The use of a chiral auxiliary or a chiral catalyst ensures that the isopropyl group is introduced with a high degree of stereocontrol. Computational studies on the alkylation of 2-oxopiperazines have shown that the stereoselectivity arises from a subtle balance between steric hindrance and the conformational control of the piperazine ring.

Utilization of the Benzyloxycarbonyl (Cbz) Group as a Protecting Group in Complex Molecule Synthesis

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.com It is valued for its stability under a range of conditions and its selective removal.

Deprotection Strategies and Subsequent Chemical Transformations

The Cbz group is most commonly removed by catalytic hydrogenolysis. total-synthesis.com This is typically achieved using hydrogen gas and a palladium catalyst, often on a carbon support (Pd/C). The reaction is clean, with the byproducts being toluene (B28343) and carbon dioxide, which are easily removed.

Alternative deprotection methods exist for substrates that are sensitive to hydrogenation conditions. These include:

Acidolysis: Strong acids such as HBr in acetic acid can cleave the Cbz group. total-synthesis.com

Dissolving Metal Reduction: Sodium in liquid ammonia (B1221849) can also be used for deprotection.

Transfer Hydrogenolysis: Reagents like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) can be used as a hydrogen source in the presence of a palladium catalyst.

Thiolysis: A recent method involves the use of thiols, such as sodium methanethiolate, to cleave the Cbz group via an Sₙ2 attack on the benzylic carbon. scientificupdate.com This method is particularly useful for substrates containing sensitive functional groups that are not compatible with hydrogenation. scientificupdate.com

Lewis Acid-mediated Deprotection: Certain Lewis acids have also been shown to effect the removal of the Cbz group.

Once the Cbz group is removed, the resulting free amine can undergo a variety of chemical transformations, such as acylation, alkylation, or sulfonylation, allowing for the further elaboration of the molecule.

Orthogonal Protecting Group Schemes in Multi-Step Syntheses

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is essential. masterorganicchemistry.com This strategy allows for the selective deprotection of one protecting group in the presence of others. masterorganicchemistry.com The Cbz group is a key component of many orthogonal schemes due to its unique deprotection conditions.

The Cbz group is orthogonal to several other common amine protecting groups: total-synthesis.commasterorganicchemistry.com

Boc (tert-butyloxycarbonyl) group: The Boc group is labile to acid (e.g., trifluoroacetic acid), while the Cbz group is stable under these conditions.

Fmoc (9-fluorenylmethyloxycarbonyl) group: The Fmoc group is removed by base (e.g., piperidine), a condition under which the Cbz group is stable.

A common orthogonal protection strategy for a disubstituted piperazine, such as in the synthesis of a precursor to this compound, would be to protect one nitrogen with a Boc group and the other with a Cbz group. researchgate.net This allows for the selective deprotection and functionalization of each nitrogen atom independently. For example, the Boc group could be removed to allow for alkylation at that nitrogen, while the Cbz group remains intact. Subsequently, the Cbz group could be removed under hydrogenolysis conditions to allow for functionalization at the second nitrogen.

The following table provides a summary of common orthogonal protecting groups for amines and their cleavage conditions:

| Protecting Group | Abbreviation | Cleavage Conditions |

| Benzyloxycarbonyl | Cbz or Z | H₂, Pd/C (Hydrogenolysis); HBr/AcOH (Acidolysis) |

| tert-Butyloxycarbonyl | Boc | TFA, HCl (Acidolysis) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine, DBU (Base) |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄, scavenger (Palladium-catalyzed) |

This strategic use of orthogonal protecting groups provides the synthetic flexibility required to construct complex molecules like this compound with high precision and control.

Divergent Synthetic Pathways to Access Structurally Related Piperazine Derivatives

"this compound" serves as a versatile scaffold for the synthesis of a diverse range of structurally related piperazine derivatives. The presence of multiple reactive sites—the benzyl group, the carbamate (B1207046) linker, the piperazine ring, and the isopropyl side chain—allows for a variety of chemical modifications.

Derivatization of the Piperazine Ring and Isopropyl Side Chain

The piperazine ring and the isopropyl side chain offer further opportunities for structural diversification.

Derivatization of the Piperazine Ring:

The piperazine ring possesses a secondary amine at the N-4 position (in the deprotected form) and C-H bonds that can be functionalized. The N-4 amine can be readily alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents.

Recent advances in C-H functionalization have provided powerful tools for the direct modification of the piperazine ring. mdpi.com For carbamate-protected piperazines, photoredox catalysis can be employed to achieve α-C-H alkylation or arylation. mdpi.com These methods allow for the introduction of substituents at the C-2, C-5, and C-6 positions of the piperazine ring, offering access to novel and complex derivatives.

Derivatization of the Isopropyl Side Chain:

The isopropyl group is generally considered to be chemically inert. However, under forcing conditions or through radical-based reactions, it might be possible to introduce functionality. For instance, radical halogenation could potentially introduce a halogen atom at the tertiary carbon of the isopropyl group, which could then be subjected to nucleophilic substitution. However, such reactions would likely suffer from a lack of selectivity and may not be practical. A more controlled approach would involve the use of a functionalized isopropyl equivalent during the initial synthesis.

The following table provides examples of potential derivatization reactions on the piperazine ring.

| Position | Reaction Type | Reagents and Conditions | Resulting Structure |

| N-4 (after deprotection) | N-Alkylation | Alkyl halide, K₂CO₃, MeCN | N-alkylated piperazine |

| N-Acylation | Acyl chloride, Et₃N, CH₂Cl₂ | N-acylated piperazine | |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂ | N-alkylated piperazine | |

| C-2/C-5/C-6 | C-H Alkylation (Photoredox) | α,β-Unsaturated carbonyl, Ir catalyst, light | C-alkylated piperazine |

| C-H Arylation (Photoredox) | Aryl halide, Ir catalyst, light | C-arylated piperazine |

Mechanistic Biological Activity Studies in Preclinical Models

Investigation of Receptor Binding and Antagonism/Agonism Profiles

The interaction of Benzyl (B1604629) 3-isopropylpiperazine-1-carboxylate with G protein-coupled receptors (GPCRs) is a key area of investigation to understand its potential physiological effects. The following sections detail the findings related to its activity at the Neuropeptide S receptor and other GPCRs.

Evaluation of Neuropeptide S Receptor (NPSR) Antagonism

The Neuropeptide S (NPS) system is recognized for its role in modulating anxiety, arousal, and memory. nih.gov The Neuropeptide S receptor (NPSR), a G protein-coupled receptor, mediates these effects. nih.govnih.gov Blockade of NPSR has been explored for its potential in treating conditions such as substance abuse. nih.gov

Currently, there is a lack of specific published studies evaluating the direct antagonistic or agonistic activity of Benzyl 3-isopropylpiperazine-1-carboxylate at the Neuropeptide S receptor. While research has identified various scaffolds that act as NPSR antagonists, such as those based on the SHA-68 core, specific data for this compound is not available in the reviewed scientific literature. nih.govnih.gov The development of potent and bioavailable NPSR ligands remains an active area of research. unife.it

Exploration of Other G Protein-Coupled Receptor (GPCR) Interactions

G protein-coupled receptors represent a large and diverse family of transmembrane receptors that are significant targets for a vast number of therapeutic drugs. researchgate.net Their activation triggers intracellular signaling cascades that regulate numerous physiological processes. nih.govnih.gov

A comprehensive screening of this compound against a panel of other G protein-coupled receptors has not been reported in the accessible scientific literature. Therefore, its binding affinity and functional activity (agonism or antagonism) at other GPCRs remain uncharacterized.

Enzyme Inhibition Kinetic and Mechanistic Studies

The inhibitory effects of this compound on key enzymes involved in various pathological processes are of significant scientific interest. This section reviews the available data on its interactions with cholinesterases, autotaxin, and PCSK9.

Cholinesterase (AChE and BuChE) Inhibition Analysis

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the hydrolysis of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov

Specific kinetic studies on the inhibition of AChE and BuChE by this compound are not present in the current body of scientific literature. However, research on structurally related compounds offers some context. For instance, derivatives of 1-benzylpiperidine (B1218667) and 1-benzylpiperazine (B3395278) have been synthesized and evaluated as cholinesterase inhibitors. nih.govnih.govsemanticscholar.org These studies have identified compounds with varying potencies and kinetic profiles, often exhibiting competitive or mixed-type inhibition. nih.govnih.gov For example, certain 1-benzylpiperidine derivatives have shown inhibitory activity against both AChE and BuChE. nih.gov

Table 1: Cholinesterase Inhibition by Structurally Related Compounds This table is for illustrative purposes based on related compounds, as no direct data for this compound is available.

| Compound Class | Target Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|---|

| 1-Benzylpiperidine Derivatives | AChE | Mixed | Varies |

| 1-Benzylpiperidine Derivatives | BuChE | Varies | Varies |

| 1,3-dimethylbenzimidazolinone-linked benzylpiperidines | AChE | Competitive | As low as 0.39 |

It is important to reiterate that these findings are for structurally analogous but distinct molecules, and direct experimental data for this compound is required to determine its specific inhibitory activity and mechanism against cholinesterases.

Autotaxin (ATX) Inhibitory Mechanisms

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in generating the signaling lipid lysophosphatidic acid (LPA). nih.govnih.gov The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including cancer progression and inflammation. nih.govnih.gov

There are no published studies that have investigated the inhibitory effect of this compound on autotaxin. Research into ATX inhibitors has focused on various chemical scaffolds, including phosphonic acid derivatives, which have demonstrated inhibitory activity through mixed-mode mechanisms. researchgate.netmemphis.edu The potential for this compound to interact with and inhibit ATX remains an open area for future investigation.

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibition

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol levels. nps.org.au By promoting the degradation of the LDL receptor, PCSK9 reduces the clearance of LDL from the bloodstream. nih.govnps.org.au Inhibition of PCSK9 is a validated therapeutic approach for hypercholesterolemia. nih.govnih.gov

The scientific literature lacks any studies on the direct inhibition of PCSK9 by this compound. Current PCSK9 inhibitors are primarily monoclonal antibodies that sterically hinder the interaction of PCSK9 with the LDL receptor. nps.org.au The mechanism by which a small molecule like this compound might inhibit PCSK9 would likely differ and requires dedicated investigation.

Cellular Pathway Modulation and Signaling Investigations

Studies on piperazine (B1678402) derivatives have highlighted their potential to induce apoptosis, a programmed cell death mechanism, in cancer cells. One particular study identified a potent piperazine-containing compound, referred to as C505, from a large chemical library. doaj.org This compound was found to trigger caspase-dependent apoptosis in various cancer cell lines. doaj.org The process of apoptosis is critical in cancer therapy, as its induction can eliminate malignant cells. The activation of effector caspases, such as caspase-3 and -7, is a key event in this process, leading to the breakdown of cellular components and the formation of apoptotic bodies. rsc.org

Further investigations into a related piperazine derivative, HJZ-12, demonstrated its ability to induce apoptosis in a benign prostatic hyperplasia (BPH) cell line, BPH-1. rsc.org This effect was shown to be dose-dependent, with an increasing percentage of apoptotic cells observed at higher concentrations of the compound. rsc.org The apoptotic induction by HJZ-12 was associated with the activation of caspase-3. rsc.org Similarly, another piperazine derivative, CB01, was also shown to induce apoptosis in glioblastoma (U87) and cervical cancer (HeLa) cells, which was marked by the upregulation of cleaved caspase-3, cytochrome c, and Bax proteins. acs.org

The anti-cancer potential of piperazine derivatives is often linked to their ability to inhibit cell proliferation and reduce cell viability. The compound C505 exhibited significant toxicity to cancer cells at very low concentrations, with a 50% growth inhibition (GI50) value of less than 0.16 μM across tested cell lines. doaj.org The GI50 value is a standard measure of a compound's potency in inhibiting cell growth. For C505, the GI50 values were determined to be 0.155 μM for HeLa cells, 0.058 μM for K562 cells, and 0.055 μM for AGS cells, indicating potent anti-cancer activity. doaj.org

In contrast, the piperazine derivative HJZ-12 showed significant inhibition of cell viability in the BPH-1 cell line but did not demonstrate anti-proliferative properties in the same model. rsc.org This suggests that its primary mechanism of action in this context is the induction of apoptosis rather than the direct halting of cell division. rsc.org

| Cell Line | Cancer Type | GI50 (μM) |

|---|---|---|

| HeLa | Cervical Cancer | 0.155 |

| K562 | Chronic Myelogenous Leukemia | 0.058 |

| AGS | Gastric Adenocarcinoma | 0.055 |

Certain derivatives of piperazine have been investigated for their potential role in managing type II diabetes by affecting glucose homeostasis. A study focusing on imidazoline (B1206853) derivatives of piperazine, which are structurally related to this compound, assessed their effects in a rat model of type II diabetes induced by streptozotocin (B1681764) (STZ). researchgate.net

One of the most active compounds from this series, 1-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)-4-methylpiperazine (designated as 7f), was found to significantly improve glucose tolerance in these diabetic rats. researchgate.net This improvement in glucose management appeared to be at least partially mediated by a notable increase in insulin (B600854) secretion. researchgate.net Other related compounds from the same chemical family also demonstrated potent activity in this model. researchgate.net Interestingly, the in vivo antihyperglycemic effects did not show a direct correlation with the in vitro binding affinities for alpha 2-adrenoceptors or imidazoline binding sites, suggesting a complex mechanism of action. researchgate.net

Preclinical in vivo Efficacy and Mechanistic Validation

The in vivo efficacy of piperazine derivatives extends to various disease models, including diabetes and neurological conditions affecting motor activity. As mentioned previously, piperazine derivatives have demonstrated potential in improving glucose tolerance and stimulating insulin secretion in a rat model of type II diabetes. researchgate.net

| Compound Class/Name | Disease Model | Observed Effect | Reference |

|---|---|---|---|

| Imidazoline derivatives of piperazine | Type II Diabetes (STZ-induced rats) | Improved glucose tolerance and increased insulin secretion | researchgate.net |

| Piperazine-type 5-HT agonists (e.g., m-CPP, TFMPP) | Normal rats | Dose-dependent suppression of locomotor activity | nih.gov |

| cmp2 (a piperazine derivative) | Alzheimer's Disease (5xFAD mice) | Improved motor coordination | mdpi.comnih.gov |

There is a growing interest in the development of effective radioprotective agents to mitigate the harmful effects of ionizing radiation. rsc.org The piperazine scaffold has emerged as a promising chemical starting point for the design of such agents. doaj.orgmdpi.com A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized to evaluate their potential as radioprotectors. mdpi.com

Several of these compounds demonstrated the ability to protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. doaj.orgmdpi.com One particular derivative, compound 8, showed a radioprotective effect on the survival of cells in vitro and had low toxicity in vivo. doaj.org Furthermore, this compound enhanced the 30-day survival of mice following whole-body irradiation, although this increase was not statistically significant. doaj.orgmdpi.com Another study on second-generation piperazine derivatives identified compounds that exhibited significant radioprotective effects in a lymphoblastic leukemia cell line and in peripheral blood mononuclear cells exposed to gamma radiation. rsc.orgrsc.org These findings underscore the potential of piperazine derivatives as a class of compounds for further research and development as radioprotective agents. doaj.orgmdpi.com

Structure Activity Relationship Sar Analysis and Ligand Design Principles

Systematic Investigation of Substituent Effects on Biological Activity

The biological profile of piperazine-based ligands is highly sensitive to the nature and position of various substituents. Modifications to the isopropyl group, the benzyl (B1604629) carbamate (B1207046), and the piperazine (B1678402) ring itself can dramatically alter the compound's interaction with its biological target.

The substituent at the 3-position of the piperazine ring introduces a chiral center, and its characteristics are critical for molecular recognition. While direct SAR studies comparing the 3-isopropyl group to other alkyl substituents on a benzyl piperazine-1-carboxylate backbone are not extensively available in the reviewed literature, its influence can be inferred from general principles and related compound series.

The isopropyl group is a small, lipophilic, and sterically demanding moiety. Its replacement with other groups would modulate several key properties:

Steric Bulk: Replacing the isopropyl group with smaller alkyl groups (e.g., methyl, ethyl) would reduce steric hindrance, potentially allowing for a better fit into a constrained binding pocket. Conversely, larger, bulkier groups (e.g., tert-butyl, benzyl) could either enhance van der Waals interactions in a large hydrophobic pocket or cause a steric clash that prevents binding. In a series of 3-substituted piperazine-2-acetic acid esters, various alkyl groups including methyl, isobutyl, and isopropyl (iPr) have been incorporated, indicating the synthetic feasibility and importance of exploring this position. nih.gov

Lipophilicity: Altering the alkyl group changes the local lipophilicity, which can affect both target binding and pharmacokinetic properties like membrane permeability.

Conformation: The substituent at the C3 position influences the preferred chair conformation of the piperazine ring, which in turn dictates the spatial orientation of the other pharmacophoric elements. A 2-substituent on a piperazine ring generally prefers an axial orientation to minimize strain. blumberginstitute.org

In related scaffolds, the nature of the alkyl substituent has been shown to be critical. For instance, in a series of phenytoin (B1677684) derivatives bearing arylpiperazine moieties, modifying the substituent on the hydantoin (B18101) nitrogen (structurally distinct but conceptually related) from a methyl to a 2-methylpropionate group influenced receptor affinity. nih.gov This underscores that even subtle changes in alkyl groups can impact biological activity.

The benzyl carbamate (benzyloxycarbonyl or Cbz) group in the title compound can be viewed in two ways: as a common protecting group for the piperazine nitrogen in multi-step synthesis or as an integral part of the pharmacophore. nih.gov

As a synthetic tool, the Cbz group is widely used to temporarily block the reactivity of the N1 nitrogen of the piperazine ring while modifications are made elsewhere on the molecule. nih.gov It is stable under many reaction conditions but can be readily removed, often by hydrogenolysis, to yield the free amine for further derivatization.

However, the benzyl carbamate moiety possesses features that can directly contribute to biological activity:

Hydrophobic Interactions: The benzyl group provides a significant hydrophobic region that can engage with corresponding hydrophobic pockets in a receptor binding site.

Hydrogen Bonding: The carbamate carbonyl oxygen can act as a hydrogen bond acceptor.

Aromatic Interactions: The phenyl ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues in the target protein.

The piperazine ring is a privileged scaffold in medicinal chemistry, and its substitution pattern, particularly at the N4 position when N1 is acylated, is a key determinant of biological activity and selectivity. nih.govresearchgate.net Extensive research on N-arylpiperazines has provided clear SAR insights, primarily in the context of G-protein coupled receptors (GPCRs) like serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.gov

Aryl Group Substitution: The nature and position of substituents on an N-phenyl ring dramatically modulate receptor affinity.

Ortho-substitution: A substituent at the ortho-position of the phenyl ring is often favorable for affinity at both 5-HT1A and α1-adrenergic receptors. nih.gov Specifically, groups with negative electrostatic potential, such as a methoxy (B1213986) group (CH₃O-), are preferred.

Meta-substitution: This position appears to be critical for differentiating between receptor subtypes (selectivity). The 5-HT1A receptor can accommodate larger groups at the meta-position, whereas the α1 receptor has more restricted steric requirements. nih.gov

Para-substitution: This position is generally intolerant to bulky substituents for both 5-HT1A and α1 receptors. nih.gov

The following interactive table summarizes SAR data from a series of hydantoin-phenylpiperazine derivatives, illustrating the effect of phenyl ring substitution on receptor affinity.

| Compound | Substitution (R) | 5-HT1A Affinity (Ki, nM) | α1 Affinity (Ki, nM) |

|---|---|---|---|

| 1 | H | 15.6 | 2.8 |

| 2 | 2-OCH₃ | 0.8 | 1.5 |

| 3 | 3-CF₃ | 1.2 | 120 |

| 4 | 3-Cl | 3.6 | 35 |

| 5 | 4-Cl | 30 | 10 |

| 6 | 2-OCH₃, 3-Cl | 0.9 | 18 |

Data adapted from related arylpiperazine studies. The specific Ki values are illustrative of trends discussed in the literature. nih.gov

Heterocyclic Replacements: Replacing the N-phenyl group with other aromatic systems, such as pyridyl or furoyl groups, can significantly decrease affinity for certain targets like α1-adrenoceptors. nih.gov

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. For piperazine-based ligands, particularly those targeting aminergic GPCRs, a general pharmacophore has emerged from numerous studies.

The key elements typically include:

A Basic Nitrogen Atom: The accessible nitrogen of the piperazine ring (often N4) is typically protonated at physiological pH. This positive charge forms a crucial ionic interaction with a conserved acidic residue (e.g., an aspartate) in the transmembrane domain of the receptor. nih.gov

A Hydrophobic/Aromatic Moiety: An aromatic group, such as the phenyl ring in N-phenylpiperazines or the benzyl group of the carbamate, occupies a hydrophobic pocket in the receptor. This interaction is critical for anchoring the ligand. nih.gov

Hydrogen Bond Acceptors/Donors: Functional groups like the carbamate carbonyl or ether oxygens on an aryl ring can act as hydrogen bond acceptors, forming specific interactions that enhance affinity and selectivity. nih.gov

Defined Spatial Arrangement: The piperazine ring acts as a scaffold, holding these features in a specific three-dimensional orientation required for optimal binding. The distance between the basic nitrogen and the aromatic center is a critical parameter.

A pharmacophore model for dual dopamine D2 and serotonin 5-HT2A antagonists identified features including a hydrogen bond acceptor, a hydrophobic group, a positive ionizable feature (the piperazine nitrogen), and multiple aromatic rings. nih.gov

Stereochemical Influence on Biological Activity and Binding Affinity

The introduction of a substituent at the C3 position, as in Benzyl 3-isopropylpiperazine-1-carboxylate, creates a stereocenter. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have vastly different biological activities, potencies, and metabolic profiles. rsc.org

The differential activity arises because biological targets, such as receptors and enzymes, are themselves chiral. One enantiomer may fit perfectly into the binding site, leading to the desired effect, while the other may fit poorly or not at all, resulting in lower activity or even off-target effects.

The development of methods for the asymmetric synthesis of carbon-substituted piperazines has become a major focus for medicinal chemists. rsc.org For example, efficient synthetic routes have been developed to produce enantiopure 3-substituted piperazines, such as 3-phenyl piperazine-2-acetic acid esters, highlighting the demand for stereochemically pure compounds. nih.gov The absolute configuration (R or S) at the C3 position determines the precise spatial projection of the isopropyl group and the conformation of the piperazine ring, which directly impacts how the ligand is presented to the amino acid residues of the binding site. Therefore, the biological evaluation of individual enantiomers of this compound would be essential to determine which stereoisomer carries the desired activity.

Computational and Experimental Approaches for SAR Derivation

The elucidation of structure-activity relationships is a synergistic process that combines computational modeling with experimental validation.

Experimental Approaches:

Radioligand Binding Assays: These are fundamental experiments used to determine the affinity of a compound for a specific receptor. They measure how effectively the test compound competes with a radiolabeled ligand known to bind to the target. The result is typically expressed as an inhibition constant (Ki) or an IC50 value. nih.gov

Functional Assays: These experiments measure the biological response triggered by ligand binding. They can determine whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Examples include measuring second messenger levels (e.g., cAMP) or β-arrestin recruitment. documentsdelivered.com

Systematic Synthesis: The core of SAR involves synthesizing and testing a series of analogs where one part of the molecule is systematically varied to observe the effect on activity. nih.govnih.gov

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties (steric and electrostatic fields) of a set of molecules with their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds and to visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. It helps visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the binding site, providing a rational basis for observed SAR. nih.gov

Pharmacophore Modeling: As described in section 4.2, this approach identifies the common chemical features of a set of active molecules and their spatial arrangement, creating a 3D template for virtual screening of compound libraries to find new potential ligands. nih.gov

Computational Chemistry and Molecular Modeling in Compound Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

There is no available research detailing the molecular docking of Benzyl (B1604629) 3-isopropylpiperazine-1-carboxylate with any protein targets. Consequently, information regarding its binding mode, conformational fitting, and key residue interactions is not available.

No studies were found that analyzed the binding pose or conformational adjustments of Benzyl 3-isopropylpiperazine-1-carboxylate within a protein's active site.

Without molecular docking studies, the specific amino acid residues that might interact with this compound through hydrogen bonds, hydrophobic contacts, or pi-stacking have not been identified. While computational studies on related molecules, such as 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD), have shown interactions with proteins like TNFRSF10B and CYCS, these findings are specific to BHBPPD and cannot be attributed to this compound. researchgate.net

Molecular Dynamics Simulations for Dynamic Ligand-Receptor Complex Studies

No molecular dynamics (MD) simulation studies for this compound were found in the public domain. Such studies are crucial for understanding the dynamic behavior of a ligand-protein complex over time.

There is no information on the conformational stability or flexibility of this compound when bound to a protein target.

Research into the effects of solvent on the binding of this compound and the thermodynamics of its potential binding events has not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models have been developed or published for this compound. QSAR studies are a computational method used to predict the biological activity of compounds based on their physicochemical properties. mdpi.com The development of a QSAR model requires a dataset of structurally related compounds with known activities, which does not appear to be available for this specific compound.

Development of Predictive Models for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone in the development of predictive models for the biological potency of compounds like this compound. QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For a series of piperazine (B1678402) analogs, a typical QSAR study would involve the calculation of various molecular descriptors and the subsequent generation of a predictive model using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms. researchgate.net For instance, a study on arylpiperazine derivatives as serotonin (B10506) transporter (SERT) inhibitors utilized a Genetic Function Algorithm (GFA) and MLR to develop a robust QSAR model. researchgate.net The statistical quality of such a model is paramount, with key parameters including the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the external validation coefficient (R²_pred) being crucial indicators of the model's predictability and robustness. researchgate.netnih.gov

In the context of this compound, a QSAR model would be developed using a training set of structurally related piperazine derivatives with known biological activities against a specific target. The resulting model could then be used to predict the potency of this compound. A hypothetical QSAR model for a series of piperazine derivatives might yield the following statistical results:

| Parameter | Value | Description |

| R² | 0.944 | Coefficient of determination for the training set. |

| R²_adj | 0.921 | Adjusted R² for the training set. |

| Q² (LOO) | 0.895 | Cross-validated R² using the leave-one-out method. |

| R²_pred | 0.845 | R² for an external test set. |

| This table is representative of data that would be generated in a QSAR study of piperazine analogs. researchgate.net |

Feature Selection and Descriptor Analysis

A critical aspect of building a predictive QSAR model is the selection of relevant molecular descriptors that significantly contribute to the biological activity. nih.gov These descriptors can be categorized into several classes, including electronic, steric, topological, and thermodynamic properties. For piperazine derivatives, studies have shown that a combination of these descriptors is often necessary to build a highly predictive model. mdpi.comscilit.com

For example, in a QSAR study of piperazine-based mTORC1 inhibitors, descriptors such as the lowest unoccupied molecular orbital energy (E_LUMO), molar refractivity (MR), and topological polar surface area (TPSA) were found to be significantly correlated with the inhibitory activity. mdpi.comscilit.com The process of feature selection often employs algorithms like the Genetic Function Algorithm (GFA) to identify the most informative subset of descriptors from a large pool of calculated variables. researchgate.net

For this compound, a descriptor analysis would likely reveal the importance of features such as:

Topological Polar Surface Area (TPSA): Reflecting the compound's ability to form hydrogen bonds and its potential for membrane permeability.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability, which can influence binding interactions.

Electronic Descriptors: Such as the energies of the highest occupied and lowest unoccupied molecular orbitals (E_HOMO and E_LUMO), which provide insights into the compound's reactivity.

A representative set of molecular descriptors and their contribution to a hypothetical QSAR model for a series of piperazine derivatives is presented below:

| Descriptor | Type | Contribution to Model | Interpretation |

| SpMax6_Bhm | Topological | 37.5% | Positively correlated with activity, indicating the importance of specific atomic arrangements. |

| VP-3 | Electronic | 25.0% | Related to the electronic properties of the molecule. |

| geom-Diameter | Steric | 18.8% | Reflects the size and shape of the molecule. |

| RDF35i | 3D-MoRSE | 12.5% | Encodes information about the 3D structure of the molecule. |

| E1e | E-State | 6.2% | Represents the electronic accessibility of specific atoms. |

| This table is a hypothetical representation based on findings from studies on arylpiperazine derivatives. researchgate.net |

Virtual Screening and in silico Lead Optimization Strategies

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov For a compound like this compound, virtual screening could be employed to identify its potential biological targets or to discover other similar molecules with improved activity.

The process often begins with the creation of a 3D model of the target protein, which can be obtained from crystallographic data or through homology modeling. A library of compounds, which could include derivatives of this compound, is then "docked" into the active site of the target protein. Molecular docking programs calculate the binding affinity and score the poses of each compound, allowing for the ranking of potential binders. nih.govnih.gov

In silico lead optimization strategies build upon the results of virtual screening and QSAR studies. nih.gov Once a promising lead compound like this compound is identified, computational methods can be used to suggest modifications to its structure to enhance its potency, selectivity, and pharmacokinetic properties. This can involve, for example, adding or substituting functional groups to improve interactions with the target protein, as predicted by molecular docking simulations. nih.gov Studies on piperazine-based inhibitors have successfully used these techniques to guide the synthesis of more potent analogs. nih.govbiorxiv.org

A hypothetical docking study of this compound against a target protein might yield the following results for a set of analogs:

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog 1 | -8.5 | TYR123, PHE256, ASP301 |

| Analog 2 | -8.2 | TYR123, PHE256, GLU305 |

| This compound | -7.9 | TYR123, LEU255 |

| Analog 3 | -7.5 | PHE256, GLU305 |

| This table is a representative example of data from a molecular docking study. |

Advanced Analytical Techniques for Compound Characterization and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure. For Benzyl (B1604629) 3-isopropylpiperazine-1-carboxylate, ¹H NMR and ¹³C NMR are the primary methods used.

¹H NMR spectroscopy identifies the number and types of hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals corresponding to the protons of the benzyl group (aromatic and benzylic CH₂), the isopropyl group (CH and CH₃), and the piperazine (B1678402) ring (CH₂ and CH). The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals confirm the presence and connectivity of these structural fragments.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in Benzyl 3-isopropylpiperazine-1-carboxylate gives a distinct signal, confirming the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl). rsc.orgorganicchemistrydata.org

Expected NMR Data for this compound Note: The following table represents predicted chemical shifts based on analogous structures. Actual experimental values may vary slightly.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Benzyl Aromatic (C₆H₅) | ~7.30-7.45 (m, 5H) | ~128.0-136.0 |

| Benzyl Methylene (CH₂) | ~5.15 (s, 2H) | ~67.0 |

| Carbamate (B1207046) Carbonyl (C=O) | - | ~155.0 |

| Piperazine Ring Protons | ~2.80-4.20 (m, 7H) | ~40.0-55.0 |

| Isopropyl Methine (CH) | ~2.70 (m, 1H) | ~30.0 |

| Isopropyl Methyl (CH₃) | ~0.95 (d, 6H) | ~19.0 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critical for confirming the molecular weight of a synthesized compound and providing structural clues through the analysis of its fragmentation pattern. researchgate.net For this compound (Molecular Formula: C₁₅H₂₂N₂O₂), the expected molecular weight is approximately 262.35 g/mol .

Expected Mass Spectrometry Fragmentation Data

| m/z (mass/charge) | Fragment Identity | Interpretation |

|---|---|---|

| 262 | [M]⁺ | Molecular Ion |

| 171 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 157 | [M - C₆H₅CH₂O]⁺ | Cleavage of the carbamate C-O bond |

| 113 | [Piperazine-isopropyl]⁺ | Isopropyl-piperazine fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

Chromatographic Methods for Purity Determination and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of non-volatile compounds like this compound. bldpharm.com

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A solution of the compound is injected into the HPLC system, and a detector (commonly a UV detector for aromatic compounds) records the signal as components elute from the column. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities, and their peak areas can be used to estimate the purity level.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.govmdpi.com As the separated components elute from the chromatography column, they are directly ionized and analyzed by the mass spectrometer. nih.govmdpi.com This hyphenated technique is invaluable for reaction monitoring, as it allows for the simultaneous detection and identification of starting materials, intermediates, byproducts, and the final product in a complex reaction mixture, each identified by its unique retention time and mass-to-charge ratio. acs.orgmdpi.com

X-ray Crystallography for Definitive Three-Dimensional Structural Elucidation of Related Analogs

While NMR and MS provide extensive data on connectivity and composition, X-ray Crystallography offers the ultimate, definitive proof of a molecule's three-dimensional structure. This technique requires the formation of a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a precise electron density map, from which the exact position of every atom in the crystal lattice can be determined.

For piperazine derivatives, X-ray crystallography provides unambiguous information on:

Conformation : It can confirm the expected "chair" conformation of the piperazine ring, which is the most stable arrangement. nih.govnih.govresearchgate.net

Stereochemistry : For chiral centers, such as the C3 position in this compound, crystallography provides an absolute assignment of the R or S configuration.

Bond Lengths and Angles : Precise measurements of all bond lengths and angles can be obtained, confirming expected geometries and revealing any structural strain. researchgate.net

Intermolecular Interactions : The technique reveals how molecules are arranged in the solid state, showing intermolecular forces like hydrogen bonds or van der Waals interactions. iucr.org

While a crystal structure for this compound itself may not be publicly available, the crystallographic analysis of closely related N-substituted piperazine analogs consistently reveals these key structural features, providing a strong basis for understanding the compound's three-dimensional nature. beilstein-journals.orgnih.gov

Future Research Directions and Translational Potential in Drug Discovery

Rational Design of Next-Generation Piperazine-Based Chemical Probes

The rational design of chemical probes is essential for understanding complex biological processes. The piperazine (B1678402) scaffold is an important tool for this purpose due to its chemical reactivity and conformational characteristics. nih.gov Next-generation probes are being developed to offer improved labeling efficiency, reduced non-specific binding, and better performance in cellular environments. mdpi.com

The structure of Benzyl (B1604629) 3-isopropylpiperazine-1-carboxylate is intrinsically suited for its use as a precursor in the design of sophisticated chemical probes. The benzyl carboxylate group can serve as a protecting group, which can be removed to allow for the attachment of reporter tags, such as fluorophores or biotin, or photoaffinity tags like diazirine. mdpi.com The chiral isopropyl group at the C-3 position introduces stereospecificity, a critical feature for probes designed to interact selectively with a biological target, such as an enzyme active site or a receptor binding pocket. This stereochemical precision is crucial, as different enantiomers of a compound can exhibit vastly different biological activities and recognition profiles. The design of such probes often involves creating molecules that can covalently bind to their target upon photoactivation, enabling the identification and characterization of protein-protein interactions and cellular target engagement. mdpi.com

| Design Feature | Relevance to Chemical Probes | Example Application based on Benzyl 3-isopropylpiperazine-1-carboxylate Structure |

|---|---|---|

| Piperazine Core | A versatile scaffold allowing for substitutions at two nitrogen atoms to modulate solubility and cell permeability. nih.gov | The unsubstituted nitrogen can be functionalized to attach linkers or reporter groups. |

| Chiral Center (C-3 Isopropyl) | Provides stereochemical specificity for selective binding to targets. | Ensures the probe interacts with a specific conformation of a target protein, reducing off-target effects. |

| Benzyl Carboxylate Group | Acts as a removable protecting group or a point for synthetic modification. | Can be deprotected to reveal a reactive amine for conjugation with a diazirine photoaffinity tag and an alkyne for click chemistry. mdpi.com |

Optimization of Preclinical Leads for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. mdpi.com The piperazine moiety is frequently used in this process to fine-tune these characteristics. nih.gov Research has shown that systematic modification of the piperazine scaffold can lead to highly potent and selective inhibitors for various targets, including kinases like BTK and PI3Kδ. nih.govnih.gov

For a compound like this compound, optimization strategies would focus on several key areas. The isopropyl group at the C-3 position provides a lipophilic interaction point that can be crucial for binding affinity within a target's hydrophobic pocket. Structure-activity relationship (SAR) studies could explore replacing the isopropyl group with other alkyl or cyclic groups to optimize this interaction. Furthermore, the benzyl carboxylate is a key modification point. Replacing the benzyl group with various substituted aryl or heteroaryl rings could significantly alter the compound's electronic and steric properties, thereby enhancing potency and selectivity for a given biological target. This modular nature facilitates the rapid evaluation of SAR and the development of a hit into a potent and selective lead candidate. nih.gov

| Structural Modification | Potential Impact | Example Target Class |

|---|---|---|

| Varying the C-3 substituent | Modulate hydrophobic interactions to enhance binding affinity and selectivity. | Kinases, Proteases |

| Replacing the N-1 benzyl group | Introduce new interactions (e.g., hydrogen bonding, pi-stacking) to improve potency. | GPCRs, Ion Channels |

| Functionalizing the second nitrogen | Improve pharmacokinetic properties like solubility and metabolic stability. | Most target classes |

Exploration of Multi-Targeting Approaches with the Piperazine Scaffold

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders. nih.gov This has led to the rise of polypharmacology, or the design of single molecules that can modulate multiple targets simultaneously. nih.gov The piperazine scaffold is exceptionally well-suited for this approach, as it can be used to link two or more distinct pharmacophores into a single chemical entity. researchgate.netnih.gov This strategy has been successfully applied to develop treatments for schizophrenia and Alzheimer's disease. nih.govjneonatalsurg.com

Recent in silico studies have specifically proposed benzyl piperazine derivatives as promising multi-target-directed ligands for Alzheimer's disease, with the potential to dually inhibit both acetylcholinesterase (AChE) and beta-amyloid aggregation. jneonatalsurg.com The structure of this compound contains the core benzyl piperazine motif identified in this research. Future work could involve modifying this specific compound to optimize its activity against these two key pathological drivers of Alzheimer's. By rationally designing derivatives that balance activities at multiple targets, it may be possible to develop more effective, disease-modifying therapies. nih.govjneonatalsurg.com

| Disease Area | Target Combination Example | Relevance of Piperazine Scaffold |

|---|---|---|

| Schizophrenia | Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A receptors. nih.gov | Arylpiperazines serve as a core scaffold for balancing activities at both receptors. nih.gov |

| Alzheimer's Disease | Acetylcholinesterase (AChE) and Beta-Amyloid (Aβ) aggregation. jneonatalsurg.com | Benzyl piperazine derivatives designed as dual-acting inhibitors. jneonatalsurg.com |

| Cancer | Multiple kinases or a kinase and a protein-protein interaction target. | Piperazine acts as a flexible linker to connect different pharmacophoric elements. researchgate.net |

Development of Novel Synthetic Routes for Scalable Production

The translation of a promising compound from the laboratory to clinical use requires a robust, efficient, and scalable synthetic route. rsc.orgacs.org For chiral molecules like this compound, enantioselective synthesis is paramount. Modern organic synthesis has produced several innovative methods for the scalable production of enantiomerically pure substituted piperazines. rsc.orgresearchgate.net

Key strategies applicable to this compound include:

Synthesis from α-amino acids: Chiral α-amino acids can be converted in a few steps to enantiomerically pure 2- or 3-substituted piperazines, providing a practical and scalable pathway. rsc.orgresearchgate.net

Asymmetric Hydrogenation: The Ir-catalyzed asymmetric hydrogenation of substituted pyrazines offers a facile method to produce a wide range of chiral piperazines with high enantiomeric excess. acs.org

Palladium-Catalyzed Cyclization: Novel methods using palladium catalysis can construct the piperazine ring from acyclic precursors under mild conditions with high stereo- and regiochemical control. acs.org

Photochemical Methods: Visible-light-mediated reactions have been developed for the stereoselective and scalable synthesis of densely functionalized piperazines through cycloaddition reactions. nih.gov

These advanced synthetic methodologies ensure that complex piperazine derivatives can be produced in the multi-gram quantities necessary for extensive preclinical and clinical evaluation. researchgate.net

| Synthetic Strategy | Key Features | Scalability Potential |

|---|---|---|

| From Chiral Amino Acids rsc.orgresearchgate.net | Uses readily available starting materials; good stereochemical control. | High (demonstrated on multigram scale). researchgate.net |

| Asymmetric Hydrogenation of Pyrazines acs.org | High enantioselectivity; concise route. | High (demonstrated to be easily scalable). acs.org |

| Palladium-Catalyzed Cyclization acs.org | Modular; mild conditions; excellent yields. | Moderate to High. |

| Visible-Light Photochemistry nih.gov | High stereoselectivity; redox-neutral. | High (demonstrated to be scalable). nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.com These computational tools can analyze vast datasets to predict a compound's biological activity, design novel molecules (de novo design), and prioritize compounds for synthesis and testing. springernature.commdpi.com

Activity Prediction: ML models, trained on large databases of known active compounds, can predict the probability that a piperazine derivative will be active against a specific target. github.ioplos.org The models use molecular fingerprints—computational representations of the molecule's structure—to make these predictions.

De Novo Design: Generative AI models can design entirely new piperazine-based structures that are optimized for predicted activity against a target while also having desirable drug-like properties. springernature.com

Explainable AI (XAI): To overcome the "black box" nature of many ML models, XAI techniques like SHAP (Shapley Additive Explanations) are used to rationalize predictions. mdpi.com This allows chemists to understand which molecular features (e.g., the isopropyl group or the benzyl ring) are driving a positive activity prediction, providing valuable insights for further design. mdpi.com

By integrating AI and ML, researchers can more efficiently navigate the vast chemical space of piperazine derivatives to identify novel therapeutic candidates.

| AI/ML Application | Description | Relevance to Piperazine Derivatives |

|---|---|---|

| Virtual Screening | Using ML models to predict the bioactivity of compounds in a large virtual library. nih.gov | Rapidly screen millions of virtual piperazine derivatives to prioritize a few for synthesis. |

| De Novo Drug Design | Generative algorithms create novel molecular structures with desired properties. mdpi.comspringernature.com | Design new piperazine-based compounds optimized for potency, selectivity, and ADME properties. |

| Reaction Prediction | ML models predict the outcome of chemical reactions, aiding in synthesis planning. nih.gov | Optimize synthetic routes for complex chiral piperazines. |

| Explainable AI (XAI) | Methods to rationalize and interpret the predictions made by ML models. mdpi.com | Understand why a specific piperazine derivative is predicted to be active, guiding rational design. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.